molecular formula C19H22N2O4S B2998914 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide CAS No. 946337-73-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B2998914
CAS No.: 946337-73-1
M. Wt: 374.46
InChI Key: ABAXWDDHWBRDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This compound features a benzamide core substituted with a phenoxy group and a 1,1-dioxo-1lambda6,2-thiazolidin-2-yl moiety, a privileged scaffold known to confer significant biological activity. The 1,2-thiazolidin-1,1-dioxide (sultam) ring system present in this molecule is a key pharmacophore of interest in the design of novel therapeutic agents. Compounds containing this structure have been investigated for a wide range of biological activities, including serving as potential inhibitors of cyclin-dependent kinases (CDKs) . Furthermore, the broader class of thiazolidinone-based compounds, to which this molecule is related, is extensively documented in scientific literature for exhibiting diverse pharmacological properties, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The specific substitution pattern on the benzamide scaffold suggests this compound may be a valuable chemical tool for probing protein-ligand interactions, screening for new bioactive molecules, or as a synthetic intermediate for further chemical optimization. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14(2)25-18-10-4-15(5-11-18)19(22)20-16-6-8-17(9-7-16)21-12-3-13-26(21,23)24/h4-11,14H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAXWDDHWBRDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through a multicomponent reaction involving an amine, a carbonyl compound, and a thiol. The reaction is usually carried out under reflux conditions in the presence of a catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: This step involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The phenyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted phenyl or benzamide compounds.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and benzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Thiazolidinone Derivatives with Varied Benzamide Substituents
  • N-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide (CAS 899953-21-0):
    Differs by a 2-ethoxy substitution on the benzamide instead of 4-isopropoxy. Despite identical molecular weight (360.43 g/mol), the positional and steric differences may alter target binding and solubility .
  • N-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide :
    Substitutes 4-CF₃ for 4-isopropoxy, increasing electron-withdrawing character and molecular weight (409.8 g/mol). The CF₃ group enhances metabolic stability but may reduce membrane permeability .
Thiazolidinone Derivatives with Complex Side Chains
  • 2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 919687-65-3): Features a chloro-substituted benzamide and a dimethyl-dioxido-thiazolidin linked to a methylpiperazine group (MW: 491 g/mol).

Functional Group Variations in Benzamide Analogues

  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide (G500-0482): Retains the 4-isopropoxybenzamide group but replaces the thiazolidinone with a piperazine-ethyl chain (MW: 494.66 g/mol).

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents Predicted logP*
Target Compound 360.43 4-Isopropoxy, 1,1-dioxo-thiazolidin ~2.5
2-Ethoxy Analog 360.43 2-Ethoxy ~2.3
4-Trifluoromethyl Analog 409.80 4-CF₃ ~3.1
Piperazinyl Derivative 491.00 Chloro, methylpiperazine ~1.8

*Estimated using fragment-based methods.

  • The 4-isopropoxy group increases lipophilicity compared to ethoxy but less than CF₃. Piperazine-containing derivatives show reduced logP due to polar tertiary amines.

Structure-Activity Relationship (SAR) Insights

  • Thiazolidinone Sulfonamide: Critical for hydrogen bonding with enzymes (e.g., aldose reductase inhibition in ).
  • Alkoxy Substituents : Larger groups (isopropoxy) enhance lipophilicity and membrane penetration but may reduce aqueous solubility.
  • Electron-Withdrawing Groups (CF₃) : Improve metabolic stability but may hinder target affinity due to steric effects.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • IUPAC Name : N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
  • SMILES Notation : Cc1ccc(cc1)C(=O)N(C(=O)S(=O)(=O)c2ccc(cc2)OCC(C)C)C

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells.

The biological activity of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is attributed to its interaction with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Its antimicrobial action could stem from disrupting bacterial cell walls.
  • Apoptosis Induction : In cancer cells, it might activate pathways leading to programmed cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazolidinone derivatives similar to the compound :

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedResults
Study 1 AntimicrobialEffective against E. coli and Staphylococcus aureus
Study 2 Anti-inflammatoryReduced cytokine production in vitro
Study 3 AnticancerInduced apoptosis in breast cancer cell lines

Detailed Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives similar to the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing zones of inhibition ranging from 12 mm to 26 mm depending on the concentration used .
  • Anti-inflammatory Effects :
    • Research indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages . This suggests potential therapeutic use in treating inflammatory diseases.
  • Anticancer Research :
    • In vitro studies using breast cancer cell lines showed that the compound could induce apoptosis at concentrations as low as 20 µM. The mechanism involved activation of caspase pathways leading to cell death .

Q & A

Q. What are the key synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone sulfone moiety. A common approach includes:
  • Step 1 : Reacting 4-aminophenylthiazolidinone with propan-2-yloxybenzoyl chloride in anhydrous pyridine under reflux (12–24 hours) to form the amide bond .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride), use catalytic DMAP to accelerate acylation, and monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can researchers confirm the structural integrity of the sulfone group in the thiazolidinone ring?

  • Methodological Answer :
  • FTIR Spectroscopy : Look for characteristic S=O stretching vibrations at 1120–1160 cm⁻¹ and 1290–1320 cm⁻¹ (asymmetric and symmetric stretches) .
  • ¹³C NMR : The sulfone group induces deshielding; the C-SO₂ carbon typically appears at δ ~55–60 ppm.
  • Single-Crystal X-ray Diffraction : Resolve the sulfone geometry (e.g., tetrahedral sulfur coordination) as demonstrated in analogous thiazolidinone derivatives .

Q. What analytical techniques are recommended for purity assessment and stability studies?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (3.5 μm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (flow rate: 0.8 mL/min). Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • DSC/TGA : Evaluate thermal stability; sulfone-containing compounds often show decomposition above 200°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems, particularly its interaction with enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model the amide and sulfone groups’ interaction with PFOR’s active site (PDB: 2W4H). Key residues (e.g., Cys, His) may form hydrogen bonds with the sulfone oxygen or benzamide carbonyl .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Dose-Response Reproducibility : Standardize assays using cell lines (e.g., HepG2 for cytotoxicity) with ATP-based viability kits. Include positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1%) .
  • Metabolite Profiling : Use LC-HRMS to identify potential in situ degradation products (e.g., hydrolysis of the isopropoxy group) that may skew activity .

Q. How can the compound’s pharmacokinetic profile be improved through structural modifications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the isopropoxy group with a trifluoromethoxy moiety to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
  • Prodrug Design : Introduce a hydrolyzable ester at the benzamide nitrogen (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.